5-((2,4-dichlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-((2,4-dichlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C17H15Cl2N3O2S and its molecular weight is 396.29. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Heterocyclic Chemistry
- A study by Abdel-fattah et al. (1998) explored the synthesis of isoxazolo and thiazolo derivatives of thieno pyrimidines, showcasing the versatility and potential for creating new ring systems in heterocyclic chemistry (Abdel-fattah et al., 1998).
- Another research by Loksha et al. (2008) focused on the synthesis of 1,5-disubstituted pyrimidine-2,4-diones and their anti-HIV-1 evaluation, highlighting the compound's potential in antiviral applications (Loksha et al., 2008).
Anti-inflammatory and Analgesic Agents
- Abu-Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, which showed significant activity as cyclooxygenase inhibitors with analgesic and anti-inflammatory properties (Abu-Hashem et al., 2020).
Antitumor Activity
- Grivsky et al. (1980) described the synthesis of pyrido[2,3-d]pyrimidines with potential in inhibiting mammalian dihydrofolate reductase, showing significant activity against specific carcinomas in rats (Grivsky et al., 1980).
Novel Structural Derivatives and Chemical Reactions
- Research by Hurst et al. (1991) and Ashraf et al. (2019) focused on the synthesis of various thiazolo- and oxazolo[5,4-d]pyrimidines and pyrimidinylureas, as well as (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, contributing to the expansion of heterocyclic chemistry and offering insights into new chemical reactions (Hurst et al., 1991); (Ashraf et al., 2019).
Urease Inhibition
- A study by Rauf et al. (2010) synthesized derivatives of pyrido[1,2-a]pyrimidine-2,4(3H)-diones, which were tested for their urease inhibition activity, indicating potential applications in treating diseases related to urease activity (Rauf et al., 2010).
Catalysis and Green Chemistry
- Verma and Jain (2012) developed an environmentally friendly method for synthesizing dihydropyrido[2,3-d]pyrimidine-2,4-diones, showcasing the compound's role in green chemistry and catalysis (Verma & Jain, 2012).
Pharmacological and Optoelectronic Applications
- Hammam et al. (2001) and Hussain et al. (2020) explored the synthesis of pyridine and thiazolopyrimidine derivatives for anticancer activity and nonlinear optical exploration, respectively, suggesting potential in pharmacological and optoelectronic applications (Hammam et al., 2001); (Hussain et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
It’s plausible that it may interact with its targets, such as cdk2, and inhibit their activity, leading to alterations in cell cycle progression .
Biochemical Pathways
Given its potential inhibition of cdk2, it may impact the cell cycle regulation pathway .
Result of Action
Similar compounds have been found to induce apoptosis within cells .
properties
IUPAC Name |
5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2S/c1-9-7-20-15-13(16(23)22(3)17(24)21(15)2)14(9)25-8-10-4-5-11(18)6-12(10)19/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZVRBKIOZFSHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1SCC3=C(C=C(C=C3)Cl)Cl)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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